Betahistine Hydrochloride

Description

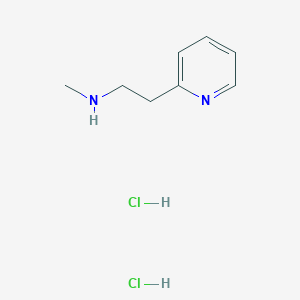

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-2-pyridin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDFMHARQUBJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5638-76-6 (Parent) | |

| Record name | Betahistine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10204355 | |

| Record name | Betahistine hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5579-84-0 | |

| Record name | Betahistine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betahistine hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betahistine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAHISTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49K58SMZ7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms and Receptor Interactions of Betahistine Dihydrochloride

Histaminergic System Modulation

Betahistine's primary mechanism of action involves its effects on histamine (B1213489) H1 and H3 receptors, with recent research also exploring its interaction with the H4 receptor. ijbcp.comresearchgate.net It displays negligible activity at the H2 receptor. dhgpharma.com.vnkentpharma.co.uk

Histamine H1 Receptor Partial Agonism and its Implications

Betahistine (B147258) acts as a partial agonist at histamine H1 receptors. patsnap.comdhgpharma.com.vn This interaction is considered weak. thieme-connect.comkarger.com The stimulation of H1 receptors, particularly in the inner ear, is thought to induce vasodilation and increase the permeability of blood vessels. patsnap.comdrugbank.com This may lead to a reduction in endolymphatic pressure, a condition implicated in Ménière's disease. drugbank.com By improving blood flow in the inner ear, betahistine may help alleviate symptoms like vertigo. patsnap.comdrugbank.com Some research suggests that the H3 antagonistic effect of betahistine may augment its H1 agonist activity through a complex mechanism, contributing to increased microcirculation. thieme-connect.com

The partial agonist action at H1 receptors may also play a role in central vestibular compensation by influencing alertness. nih.gov However, the clinical significance of this weak H1 agonism at therapeutic doses has been questioned in some studies, with effects being more pronounced at higher, non-therapeutic doses in animal models. thieme-connect.com

Histamine H3 Receptor Antagonism and Inverse Agonism

A significant aspect of betahistine's pharmacology is its potent antagonist activity at histamine H3 receptors. patsnap.comdhgpharma.com.vnpatsnap.com H3 receptors function as presynaptic autoreceptors that regulate the synthesis and release of histamine. nih.govpatsnap.com By blocking these receptors, betahistine inhibits this negative feedback loop, leading to an increased turnover and release of histamine from histaminergic nerve endings. patsnap.comdhgpharma.com.vn

Furthermore, H3 receptors exhibit constitutive activity, meaning they are active even without a natural agonist. Many H3 receptor antagonists, including betahistine, have been shown to act as inverse agonists. researchgate.netnih.gov This means they not only block the receptor but also reduce its baseline level of activity. researchgate.net This inverse agonism at H3 autoreceptors is thought to enhance the activity of histamine neurons, which is a key therapeutic effect. researchgate.netnih.gov The antagonism at H3 receptors also elevates the levels of other neurotransmitters, such as serotonin (B10506), in the brainstem, which can inhibit the activity of vestibular nuclei and reduce vertigo symptoms. drugbank.com

Betahistine's Interaction with Histamine H3 Receptors

| Interaction | Mechanism | Consequence |

|---|---|---|

| Antagonism | Blocks presynaptic H3 autoreceptors. patsnap.comdhgpharma.com.vn | Increases histamine synthesis and release. nih.govpatsnap.com |

| Inverse Agonism | Reduces the constitutive activity of H3 receptors. researchgate.netnih.gov | Enhances histamine neuron activity. researchgate.netnih.gov |

Histamine H4 Receptor Involvement and Vestibular Function

Recent studies have begun to explore the role of the histamine H4 receptor in the action of betahistine and vestibular function. ijbcp.com Transcripts for H4 receptors have been found in vestibular ganglia, co-expressed with H3 receptors. ijbcp.comnih.gov This suggests a potential for H4 receptors to modulate vestibular system function. ijbcp.com

Research indicates that H4 receptor antagonists can have a pronounced inhibitory effect on the activity of vestibular neurons. nih.gov While betahistine's affinity for the H4 receptor is lower than for the H3 receptor, its effects on the vestibular system might be influenced by a combined action on both H3 and H4 receptors. ijbcp.comnih.gov This interaction could contribute to the reduction of vestibular input. bmj.combmj.com

Absence of Significant Histamine H2 Receptor Activity

It is widely accepted that betahistine has negligible or no significant activity at histamine H2 receptors. dhgpharma.com.vnkentpharma.co.ukthieme-connect.comkarger.com This lack of interaction means that the therapeutic effects of betahistine are not mediated through this particular histamine receptor subtype. kentpharma.co.uk While one older study suggested some agonist activity at H2 receptors, the consensus from more recent and extensive research confirms its lack of significant effect. karger.comnih.gov

Neurotransmitter Release and Neuronal Excitability

The modulation of histamine receptors by betahistine directly impacts the release of neurotransmitters and the excitability of neurons within the central nervous system.

Modulation of Histamine Release

As a potent antagonist and inverse agonist of the histamine H3 receptor, betahistine significantly modulates the release of histamine. ijbcp.comnih.govresearchgate.net By blocking the H3 autoreceptors on histaminergic neurons, betahistine removes the inhibitory feedback mechanism that normally controls histamine synthesis and release. nih.govmsjonline.org This leads to an upregulation of histamine turnover and an increased release of histamine within the brain, particularly in areas like the vestibular nuclei. nih.govresearchgate.net This enhanced histaminergic activity is believed to be a primary contributor to the therapeutic effects of betahistine in vestibular disorders. nih.gov

Influence on Dopamine (B1211576) and Acetylcholine (B1216132) Release

Betahistine dihydrochloride (B599025) exerts a notable influence on the release of several key neurotransmitters, including dopamine and acetylcholine, primarily through its potent antagonism of the histamine H3 receptor (H3R). patsnap.comnih.govscialert.net H3 receptors function as presynaptic autoreceptors and heteroreceptors that regulate the synthesis and release of histamine and other neurotransmitters. patsnap.comscialert.net By blocking these receptors, betahistine effectively removes this inhibitory brake, leading to an increased turnover and release of various neurotransmitters in the central nervous system (CNS). patsnap.com

Research indicates that this H3R antagonism enhances the release of acetylcholine in critical brain regions such as the prefrontal cortex and the hippocampus. google.com This mechanism is believed to contribute to improvements in attention and working memory. google.com Studies have demonstrated that betahistine treatment can elevate acetylcholine levels in the brain. nih.govscialert.net For instance, in a study involving doxorubicin-induced memory deficits in mice, betahistine administration significantly increased brain acetylcholine levels. scialert.net Similarly, in a rat model of lipopolysaccharide-induced neurotoxicity, co-administration of betahistine resulted in a remarkable improvement in brain acetylcholine concentrations. nih.gov

The modulation of dopamine is also linked to betahistine's H3R antagonist activity. scialert.net The H3 receptors regulate the release of dopamine, and by blocking them, betahistine can facilitate dopaminergic neurotransmission. patsnap.comscialert.net

Table 1: Betahistine's Influence on Neurotransmitter Release

| Neurotransmitter | Primary Mechanism of Influence | Observed Effect | Relevant Brain Regions |

|---|---|---|---|

| Acetylcholine (ACh) | H3 Receptor Antagonism | Increased Release/Elevated Levels nih.govscialert.netgoogle.com | Prefrontal Cortex, Hippocampus google.com |

| Dopamine | H3 Receptor Antagonism | Increased Release patsnap.comscialert.net | Central Nervous System |

Excitatory Effects on Neuronal Activity

Betahistine dihydrochloride exerts modulatory effects in the central nervous system, including excitatory effects on neuronal activity in cortical and subcortical structures. ijbcp.comnih.gov This neuronal excitation is a downstream consequence of its receptor binding profile, particularly its interaction with histamine receptors. The antagonism of H3 autoreceptors by betahistine leads to an increased release of histamine in the brain. nih.govdrugbank.com This elevated level of histamine then acts on postsynaptic H1 and H2 receptors, which are known to mediate excitatory effects on neurons. nih.gov

In vitro studies on brain stem slices from rats have shown that histamine depolarizes and causes excitation in neurons of the medial vestibular nucleus (MVN). nih.govresearchgate.net While betahistine itself may show only a slight direct excitatory action on these neurons, its primary role is to increase the availability of endogenous histamine, which then drives neuronal excitation. nih.govresearchgate.net Research in cats has demonstrated that histamine can induce excitatory effects on the neuronal activity of cortical and subcortical structures through the activation of H1 receptors. nih.govresearchgate.net This general increase in neuronal excitability and brain arousal is considered a crucial factor for facilitating functional recovery and behavioral adaptation following vestibular deficits. nih.govresearchgate.netmsjonline.org

Central Nervous System Pathways and Networks

Interactions within the Tuberomammillary Nuclei of the Posterior Hypothalamus

The tuberomammillary nuclei (TMN) of the posterior hypothalamus, the sole source of histaminergic neurons in the brain, are a key site of action for betahistine dihydrochloride. nih.govnih.govresearchgate.net Betahistine interacts strongly with the histaminergic system, acting centrally to enhance histamine synthesis and release within the TMN. nih.govdrugbank.com This effect is mediated through its powerful antagonism of H3 autoreceptors located on the histaminergic neurons themselves. drugbank.comresearchgate.net

Studies in animal models have provided direct evidence for this interaction. In cats, betahistine treatment was found to upregulate the gene expression of histidine decarboxylase, the enzyme responsible for histamine synthesis, within the TMN. nih.govresearchgate.net This upregulation indicates an increase in histamine turnover and subsequent release. researchgate.net This finding suggests that by blocking the inhibitory feedback mechanism of H3 autoreceptors, betahistine leads to a sustained increase in the activity of the entire central histaminergic system originating from the TMN. researchgate.netresearchgate.net This enhanced histaminergic outflow from the TMN projects widely throughout the brain, influencing various physiological functions, including arousal and vestibular compensation. nih.govresearchgate.net

Effects on Vestibular Nuclei Complex

The vestibular nuclei (VN) complex is a primary target for the central actions of betahistine. researchgate.netthieme-connect.com The drug's therapeutic effects in vestibular disorders are thought to be significantly related to its ability to modulate neuronal activity within this complex. msjonline.orgthieme-connect.com The primary mechanism involves rebalancing the neural resting activity between the vestibular nuclei on the lesioned and healthy sides following a unilateral vestibular deficit. msjonline.orgthieme-connect.com

This rebalancing is achieved through several actions. As an H3 receptor antagonist, betahistine increases the release of histamine from nerve terminals that project from the TMN to the vestibular nuclei. nih.govdrugbank.comresearchgate.net This released histamine then acts on H1 and H2 receptors on the vestibular neurons, causing excitation and helping to restore the spontaneous firing rate of neurons on the affected side. nih.gov This process facilitates the late stages of central vestibular compensation. nih.gov

Research findings support this mechanism:

In cats, betahistine treatment led to a reduction of [(3)H]N-alpha-methylhistamine labeling in the vestibular nuclei complex, which suggests an increased release of histamine and downregulation of H3 receptors. researchgate.net

In rats with unilateral labyrinthectomy, betahistine was shown to facilitate the recovery of spontaneous firing of neurons in the ipsilateral medial vestibular nucleus (ipsi-MVe). nih.gov

Histamine has been shown to depolarize and excite medial vestibular nucleus cells in vitro. nih.govresearchgate.net

By modulating the neuronal activity within the vestibular nuclei, betahistine helps the central nervous system adapt to the altered vestibular input, thereby alleviating symptoms of vertigo. researchgate.netmsjonline.org

Table 2: Summary of Betahistine's Effects on Key CNS Structures

| Brain Region/Structure | Key Interaction/Effect | Underlying Mechanism |

|---|---|---|

| Tuberomammillary Nuclei (TMN) | Increased Histamine Synthesis & Turnover nih.govdrugbank.comresearchgate.net | Antagonism of H3 Autoreceptors drugbank.comresearchgate.net |

| Vestibular Nuclei (VN) Complex | Rebalancing of Neuronal Activity msjonline.orgthieme-connect.com; Neuronal Excitation nih.gov | Increased Histamine Release acting on H1/H2 Receptors nih.govresearchgate.net |

| Cerebral Cortex & Subcortical Structures | Excitatory Effects on Neuronal Activity ijbcp.comnih.govresearchgate.net | Activation of H1 Receptors by increased Histamine nih.govresearchgate.net |

Cerebral Cortical and Subcortical Structures

Beyond the vestibular system, betahistine dihydrochloride also exerts effects on broader cerebral cortical and subcortical structures. ijbcp.comnih.govresearchgate.net The widespread projections of histaminergic neurons from the TMN mean that betahistine-induced increases in histamine release can influence neuronal activity throughout the brain. nih.govresearchgate.net Research has shown that histamine can produce excitatory effects on the neuronal activity of cortical and subcortical structures, an effect mediated by H1 receptors. nih.govresearchgate.net This generalized increase in brain arousal is thought to indirectly support the restoration of vestibular functions by facilitating sensorimotor activity, a critical component of the recovery process. nih.govresearchgate.net

Furthermore, betahistine's influence extends to specific cortical and subcortical areas involved in cognition and neuro-pathological processes. Studies have investigated its effects on the hippocampus and cerebral cortex in various contexts:

In a mouse model of epilepsy, betahistine demonstrated neuroprotective properties, attenuating neurodegeneration and structural changes in the cerebral cortex and the CA1 region of the hippocampus. nih.gov

The H3 receptor antagonist properties of betahistine are thought to enhance the release of acetylcholine in the prefrontal cortex and hippocampus, which may improve cognitive functions like attention and memory. google.com

Research on memory retrieval has shown that boosting central histamine signaling can enhance the activity of the perirhinal cortex and facilitate the reactivation of neuronal ensembles associated with memory. yakusaku.jp

These findings suggest that betahistine's actions are not confined to the vestibular pathways but encompass a wider network of cortical and subcortical structures where it can modulate neuronal activity, offer neuroprotection, and potentially influence cognitive processes. google.comnih.gov

Preclinical Research and Mechanistic Investigations of Betahistine Dihydrochloride

In Vitro Pharmacodynamic Studies

In vitro studies have been instrumental in characterizing the direct interactions of betahistine (B147258) dihydrochloride (B599025) with its molecular targets and understanding its influence on cellular behavior.

Betahistine dihydrochloride exhibits a distinct profile of activity at histamine (B1213489) receptors. It functions as a partial agonist at histamine H1 receptors and a more potent antagonist at histamine H3 receptors, with negligible activity at the H2 receptor. dhgpharma.com.vnpatsnap.comkentpharma.co.ukmdpi.comnih.gov This dual action is central to its mechanism. The antagonism of the H3 receptor, a presynaptic autoreceptor, leads to an increased synthesis and release of histamine from histaminergic neurons. dhgpharma.com.vnpatsnap.comresearchgate.net

In vitro competition binding studies using rodent brain preparations have provided quantitative data on these interactions. Betahistine demonstrated an affinity for H1-histamine receptors comparable to that of histamine itself, in the micromolar range (around 10⁻⁵ M). researchgate.net Both betahistine and its metabolite, aminoethylpyridine (AEP), were found to interact with H3-histamine receptors with micromolar affinity. researchgate.net Another metabolite, hydroxyethylpyridine (HEP), showed a much lower affinity for H3 receptors. researchgate.net Notably, histamine's affinity for H3 receptors is significantly higher, in the nanomolar range (10⁻⁸ M). researchgate.net

Table 1: Receptor Binding Affinities of Betahistine and its Metabolites

| Compound | H1 Receptor Affinity (Ki) | H3 Receptor Affinity (Ki) | H2 Receptor Affinity |

|---|---|---|---|

| Betahistine | ~10⁻⁵ M researchgate.net | µM range researchgate.net | Negligible dhgpharma.com.vnresearchgate.net |

| Aminoethylpyridine (AEP) | Not specified | µM range researchgate.net | Not specified |

| Hydroxyethylpyridine (HEP) | Not specified | Lower affinity (1/50th of Betahistine) researchgate.net | Not specified |

| Histamine | ~10⁻⁵ M researchgate.net | 10⁻⁸ M researchgate.net | Interacts researchgate.net |

Functional assays have further clarified these interactions. In the presence of betahistine dihydrochloride, the excitatory responses to histamine in medial vestibular nucleus cells are reduced. kentpharma.co.uk This is consistent with a partial agonist action at H1 receptors, where betahistine occupies the receptor sites, diminishing the effect of the full agonist, histamine. kentpharma.co.uk

The binding of betahistine to histamine receptors initiates a cascade of intracellular signaling events. As a partial H1 receptor agonist, it can influence pathways typically associated with H1 receptor activation, though to a lesser extent than a full agonist. This can include the activation of phospholipase C and subsequent downstream signaling. smpdb.ca

The more significant cellular response stems from its H3 receptor antagonism. By blocking the autoinhibitory feedback mechanism of H3 receptors on histaminergic neurons, betahistine leads to an upregulation of histamine turnover and release. dhgpharma.com.vnresearchgate.net This increased availability of histamine in the synapse can then act on both H1 and H2 receptors, leading to a range of cellular effects. For instance, the simultaneous stimulation of H1 and H2 receptor pathways is known to cause a significant amplification of the cellular cyclic AMP (cAMP) response. kentpharma.co.uk Furthermore, H3-receptor antagonism by betahistine can elevate the levels of other neurotransmitters, such as serotonin (B10506), in the brainstem. drugbank.com

Receptor Binding Affinities and Functional Assays

In Vivo Animal Model Studies

Animal models have been crucial for understanding the physiological consequences of betahistine's actions within a complex biological system. These studies have provided valuable insights into its effects on vestibular function, inner ear blood flow, and central nervous processing.

In animal models, betahistine has been shown to accelerate vestibular recovery following unilateral neurectomy. dhgpharma.com.vnhres.ca This process, known as central vestibular compensation, is facilitated by an upregulation of histamine turnover and release, mediated through H3 receptor antagonism. dhgpharma.com.vn Studies in cats with unilateral vestibular neurectomy demonstrated that postoperative treatment with betahistine significantly accelerated the recovery of posture and locomotor balance. nih.gov

Betahistine also has a direct modulatory effect on neuronal activity within the vestibular nuclei. It has been observed to have a dose-dependent inhibitory effect on the spike generation of neurons in the lateral and medial vestibular nuclei in cats. dhgpharma.com.vnhres.ca This action may contribute to rebalancing the neuronal activity of the vestibular nuclei complexes on both sides, a crucial aspect of vestibular compensation. msjonline.org

A key mechanism of action for betahistine is its ability to improve microcirculation in the inner ear. patsnap.commsjonline.org Pharmacological testing in animals has demonstrated that betahistine increases blood flow in the striae vascularis of the inner ear, likely by relaxing the precapillary sphincters. dhgpharma.com.vn This vasodilatory effect appears to be selective for the inner ear. msjonline.org

Studies using laser Doppler flowmetry in animal models have shown that intravenous betahistine dihydrochloride dose-dependently increases cochlear blood flow (CBF). nih.gov This effect was more pronounced in the cochlear vasculature than in the systemic circulation. nih.gov For example, in guinea pigs, cochlear blood flow was increased for 30 minutes following a specific dose. hres.ca In dogs, a dose of 100 mcg of betahistine dihydrochloride increased blood flow in the labyrinthine arteries by 60.9%. hres.ca Interestingly, local application of betahistine to the round window membrane did not affect CBF, suggesting that the receptors mediating this vascular effect are likely located in the modiolar artery. nih.gov

Table 2: Effects of Betahistine on Inner Ear Blood Flow in Animal Models

| Animal Model | Method of Administration | Observed Effect on Blood Flow | Reference |

|---|---|---|---|

| Dogs | Intravenous (100 mcg) | 60.9% increase in labyrinthine artery blood flow | hres.ca |

| Guinea Pigs | Intravenous (0.2 mg/kg) | Increased cochlear blood flow for 30 minutes | hres.ca |

| Guinea Pigs & Chinchillas | Intravenous (as low as 0.1 mg/animal) | Mean increase of 50% in stria vascularis and spiral ligament circulation | hres.ca |

| General Animal Models | Intravenous | Dose-dependent increase in cochlear blood flow | nih.gov |

Betahistine's influence extends to the central nervous system, primarily through its interaction with the histaminergic system. As a potent H3 receptor antagonist, it increases the turnover and release of histamine in the brain. dhgpharma.com.vndrugbank.comnih.gov This is supported by studies in cats showing that oral administration of betahistine dihydrochloride increases the expression level of histidine decarboxylase mRNA, the enzyme responsible for synthesizing histamine, in the tuberomammillary nuclei of the hypothalamus. researchgate.net This effect was found to be both dose- and time-dependent. researchgate.net

The increased histamine levels can, in turn, modulate the release of other neurotransmitters. patsnap.com For example, H3 receptor antagonism can lead to elevated levels of serotonin in the brainstem, which may play a role in inhibiting the activity of vestibular nuclei. drugbank.com Betahistine has also been shown to indirectly activate Orexin R-1 by enhancing histamine release. scbt.com Furthermore, research suggests it can modulate the release of other neurotransmitters like GABA. msjonline.org

Metabolic Pathways and Systemic Effects

Preclinical studies in animal models, primarily in rats, have been crucial in elucidating the metabolic fate and systemic effects of betahistine dihydrochloride. Following oral administration, betahistine is readily and almost completely absorbed from the gastrointestinal tract. hres.cafda.gov.ph It undergoes rapid and extensive first-pass metabolism, primarily in the liver, to its main and pharmacologically inactive metabolite, 2-pyridylacetic acid (2-PAA). hres.caijbcp.comnih.govmdpi.com This metabolic conversion is so efficient that plasma levels of the parent drug, betahistine, are often very low or undetectable. fda.gov.phmdpi.comcentaurpharma.com Consequently, pharmacokinetic analyses are typically based on the measurement of 2-PAA in plasma and urine. hres.cacentaurpharma.comhres.ca

The metabolism of betahistine to 2-PAA is primarily mediated by monoamine oxidase (MAO) enzymes. nih.govmdpi.commedsafe.govt.nz The resulting 2-PAA is then readily excreted in the urine. hres.cacentaurpharma.com Studies in rats have shown that a significant portion of the administered dose is recovered in the urine as 2-PAA within 24 hours. hres.ca The pharmacokinetic profile of betahistine appears to be linear over the therapeutic dose range, suggesting that the metabolic pathway is not saturated. fda.gov.phmdpi.com Less than 5% of betahistine is bound to plasma proteins. hres.cahres.camedsafe.govt.nz

Systemically, betahistine dihydrochloride exhibits effects similar to, but less potent than, histamine. hres.cahres.ca Animal studies have demonstrated its influence on various systems:

Cardiovascular System: Pharmacological testing in animals has shown that betahistine can increase blood flow in the inner ear. centaurpharma.comhres.camedsafe.govt.nz Specifically, it has been observed to improve circulation in the striae vascularis of the inner ear, likely by relaxing the precapillary sphincters of the microcirculation. centaurpharma.comhres.camedsafe.govt.nz In dogs, betahistine increased blood flow in the labyrinthine arteries, and in guinea pigs and chinchillas, it increased circulation in the stria vascularis and spiral ligament. hres.ca This vasodilatory effect is thought to be a key mechanism of its action in vestibular disorders. nih.gov Studies in guinea pigs have shown a dose-dependent increase in cochlear blood flow. plos.orgtandfonline.comtandfonline.com

Central Nervous System: Betahistine acts as a partial histamine H1-receptor agonist and a histamine H3-receptor antagonist in neuronal tissue. hres.cafda.gov.phcentaurpharma.com By blocking presynaptic H3-receptors, it increases histamine turnover and release in the brain. hres.cafda.gov.phcentaurpharma.com This modulation of the histaminergic system is a plausible explanation for its efficacy in treating vertigo. hres.cafda.gov.ph Animal studies have also shown that betahistine has a dose-dependent inhibitory effect on spike generation of neurons in the lateral and medial vestibular nuclei. fda.gov.phcentaurpharma.comhres.ca In cats, betahistine treatment was found to increase the expression of histidine decarboxylase mRNA in the tuberomammillary nuclei, indicating an increase in histamine synthesis. nih.gov

Gastrointestinal System: While some patients report gastrointestinal complaints, animal and human studies suggest these are not related to gastric acid production. hres.ca

Interactive Data Table: Pharmacokinetic Parameters of Betahistine Metabolite (2-PAA) in Humans

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | ~1 hour | hres.camdpi.comhres.ca |

| Half-life (t½) | ~3.5 hours | hres.cahres.ca |

| Urinary Excretion | ~85% of dose recovered in urine within the dose range of 8 to 48 mg | hres.camedsafe.govt.nz |

| Plasma Protein Binding | < 5% | hres.cahres.camedsafe.govt.nz |

Animal Models for Specific Disease States

Betahistine dihydrochloride has been investigated in various animal models to understand its therapeutic potential for specific diseases, primarily those related to vestibular function and cognitive impairment.

Vestibular Disorders:

Unilateral Vestibular Neurectomy (UVN) in Cats: This model is used to study vestibular compensation, the process of recovery after peripheral vestibular lesions. nih.govnih.gov Studies have shown that betahistine treatment significantly accelerates the recovery of both static (posture) and dynamic (locomotor balance) functions in cats with UVN. nih.govnih.gov Treated animals showed a recovery time benefit of about two weeks compared to untreated controls. nih.gov The mechanism is thought to involve the rebalancing of neuronal activity in the vestibular nuclei. nih.gov Betahistine was also found to accelerate vestibular recovery after unilateral neurectomy in animals by promoting central vestibular compensation, an effect mediated by H3 receptor antagonism. fda.gov.phmedsafe.govt.nz

Ménière's Disease Models: While a perfect animal model for Ménière's disease is challenging to create, studies often focus on inducing endolymphatic hydrops (EH), a key feature of the disease. In a mouse model of insulin (B600854) resistance and diabetes, betahistine was shown to prevent the development of HFD-induced EH. tandfonline.com Animal models have also been used to demonstrate that betahistine increases cochlear and vestibular blood flow, which may be beneficial in managing Ménière's symptoms. researchgate.netresearchposters.com In guinea pigs, betahistine demonstrated a dose-dependent increase in cochlear blood flow. plos.org

Cognitive Impairment:

Doxorubicin-Induced Cognitive Impairment in Mice: This "chemobrain" model is used to study cognitive deficits associated with chemotherapy. Betahistine treatment was found to reverse behavioral deficits and improve memory in doxorubicin-treated mice. imrpress.com Mechanistically, it elevated acetylcholine (B1216132) levels and reduced neuroinflammation by decreasing pro-inflammatory cytokines in the brain. imrpress.com

Lipopolysaccharide (LPS)-Induced Neurotoxicity in Rats: This model induces neuroinflammation and cognitive impairment. Pre-treatment with betahistine counteracted the cognitive deficits, restored acetylcholine levels, reduced neuroinflammation, and improved mitochondrial function in LPS-treated rats. mdpi.com

Pentylenetetrazole (PTZ)-Kindled Mice: This model is used to study seizure-associated memory deficits. Betahistine prevented memory loss in these mice, an effect attributed to enhanced cholinergic activity and inhibition of glycogen (B147801) synthase kinase-3β. researchgate.net

Valproic Acid (VPA)-Induced Mouse Model of Autism: In this model, betahistine, particularly in combination with a MAO-B inhibitor, showed potential in ameliorating symptoms like memory deficit and hyperactivity. plos.org

Obesity-Induced Cognitive Dysfunction: There is a hypothesis that betahistine, especially in combination with other drugs like lorcaserin, could synergistically enhance mesocortical dopamine (B1211576) and ameliorate cognitive dysfunction in obese animals. researchgate.net

Interactive Data Table: Effects of Betahistine in Animal Models of Disease

| Animal Model | Disease State | Key Findings | Reference |

| Unilateral Vestibular Neurectomy (UVN) in Cats | Vestibular Disorders | Accelerated recovery of posture and locomotor balance. nih.gov | nih.govnih.gov |

| Insulin-Resistant Mice | Endolymphatic Hydrops (Ménière's Disease) | Prevented the development of high-fat diet-induced endolymphatic hydrops. tandfonline.com | tandfonline.com |

| Doxorubicin-Treated Mice | Cognitive Impairment ("Chemobrain") | Reversed behavioral deficits, improved memory, increased acetylcholine levels, and reduced neuroinflammation. imrpress.com | imrpress.com |

| Lipopolysaccharide (LPS)-Treated Rats | Neuroinflammation and Cognitive Impairment | Counteracted cognitive deficits, restored acetylcholine levels, and reduced neuroinflammation. mdpi.com | mdpi.com |

| Pentylenetetrazole (PTZ)-Kindled Mice | Seizure-Associated Memory Deficits | Prevented memory loss through enhanced cholinergic activity. researchgate.net | researchgate.net |

| Valproic Acid (VPA)-Treated Mice | Autism Spectrum Disorder | Ameliorated memory deficits and hyperactivity. plos.org | plos.org |

Clinical Research Methodologies and Findings for Betahistine Dihydrochloride

Clinical Trial Design and Methodological Rigor

The strength of evidence for a drug's efficacy is largely dependent on the design and methodological rigor of the clinical trials conducted. For betahistine (B147258) dihydrochloride (B599025), the research landscape includes a mix of study types.

Randomized, double-blind, placebo-controlled trials (RCTs) are considered the gold standard for establishing the efficacy of a pharmacological intervention. In these studies, participants are randomly assigned to receive either betahistine dihydrochloride or a placebo, and neither the participants nor the investigators know which treatment is being administered. This design minimizes bias and allows for a more accurate assessment of the drug's effects.

A notable finding from some well-conducted RCTs is the significant placebo effect observed in the treatment of vertigo. In the BEMED trial, the monthly attack rate in the placebo group decreased significantly over the nine-month treatment period. This highlights the importance of a placebo control group to differentiate the pharmacological effects of betahistine from spontaneous remission and the psychological impact of receiving treatment. bmj.com

Open-label studies, where both the researchers and participants know what treatment is being administered, and post-marketing surveillance studies, which monitor the safety and efficacy of a drug after it has been approved for public use, provide valuable insights into the performance of betahistine dihydrochloride in a real-world clinical setting.

The OSVaLD (Observational Study in patients suffering from recurrent peripheral vestibular Vertigo to assess the effect of betahistine 48 mg/day on quality of Life and Dizziness symptoms) was a large, multinational, open-label, post-marketing surveillance study. nih.govdovepress.com This study aimed to evaluate the effect of betahistine on the quality of life and dizziness symptoms in patients with recurrent peripheral vestibular vertigo. dovepress.com Another 3-month multicentre, open-label post-marketing surveillance study assessed changes in the Dizziness Handicap Index (DHI) and other patient-reported outcomes. researchgate.net

While these studies lack the rigorous control of RCTs, they offer a pragmatic approach to understanding the drug's effectiveness and safety in a broader patient population and over longer durations. nih.gov Post-marketing surveillance data for betahistine dihydrochloride has been collected for over 35 years, providing a substantial body of information on its long-term use. researchgate.net

To understand the relative effectiveness of betahistine dihydrochloride, several studies have compared it to other drugs used to treat vertigo. These comparative studies often employ a double-blind, randomized design to ensure a fair comparison.

For example, a double-blind, randomized, multicenter study compared the efficacy of betahistine dihydrochloride with flunarizine (B1672889) in patients with recurrent vestibular vertigo. nih.gov Another study compared betahistine dihydrochloride to a fixed combination of cinnarizine (B98889) and dimenhydrinate (B1670652) in patients with vertigo of peripheral vestibular origin. nih.gov There have also been comparisons with promethazine (B1679618) in the treatment of acute peripheral vertigo. jocmr.orgnih.gov

The findings from these studies have been mixed. Some studies have shown betahistine to be more effective than or comparable to other treatments in improving vertigo symptoms and quality of life. nih.govjocmr.orgijbcp.com For instance, one study found that patients taking betahistine had a significantly lower Dizziness Handicap Inventory (DHI) score compared to those taking flunarizine. nih.govnih.gov However, other studies have reported conflicting results, with some suggesting that flunarizine may be more effective than betahistine in improving vertigo. jocmr.orgnih.gov

A meta-analysis of clinical studies with betahistine in Meniere's disease and vestibular vertigo concluded that there was a therapeutic benefit of betahistine over placebo. ijbcp.com Another meta-analysis focusing on vertiginous syndromes not related to Meniere's disease also confirmed the therapeutic benefit of betahistine versus placebo. nih.gov

However, a Cochrane systematic review concluded that there is insufficient high-quality evidence to definitively say whether betahistine has an effect on Meniere's disease or syndrome. bmj.com This review highlighted the methodological flaws in many of the existing studies. bmj.com Another systematic review identified four systematic reviews encompassing 12 trials and concluded that while betahistine might reduce the number and intensity of vertigo attacks, the certainty of the evidence is low. medwave.clmedwave.cl These reviews emphasize the need for more large, high-quality, randomized, placebo-controlled trials to definitively establish the efficacy of betahistine dihydrochloride. thieme-connect.com

Comparative Efficacy Studies with Other Pharmacotherapies

Efficacy Outcomes and Symptomology

The primary goal of treatment with betahistine dihydrochloride is the reduction of vertigo symptoms, thereby improving the patient's quality of life. Clinical studies have assessed its efficacy by measuring changes in the frequency, severity, and duration of vertigo attacks.

Numerous studies have reported that betahistine dihydrochloride can lead to a significant reduction in the frequency, severity, and duration of vertigo attacks. jocmr.orgnih.gov

In a study by Simoncelli et al. on 144 patients with vertigo, it was found that the frequency, severity, and duration of vertigo attacks were significantly less in patients taking betahistine. jocmr.orgnih.gov Another double-blind trial by Oosterveld et al. showed a significant decrease in the severity of vertigo after taking betahistine. jocmr.orgnih.gov A study by Mira et al. demonstrated that after 3 months of treatment, the mean frequency of vertigo attacks was reduced from 6.7 to 2.06 per month in patients with Meniere's disease. nih.gov

The VIRTUOSO study, a prospective, non-comparative, post-marketing observational program, found that betahistine treatment for up to 60 days was associated with significant reductions in vertigo severity and monthly attack frequency. plos.org Notably, the study also observed that the reduction in vertigo attack frequency continued even after treatment was discontinued, suggesting a potential lasting effect. plos.org

However, the evidence is not uniformly positive. The BEMED trial, a large and methodologically rigorous study, found no significant difference between betahistine (at both low and high doses) and placebo in reducing the incidence of vertigo attacks in patients with Meniere's disease. bmj.com This has led to some debate and controversy regarding the clinical efficacy of betahistine. thieme-connect.com

Interactive Data Table: Summary of Key Clinical Trial Findings for Betahistine Dihydrochloride in Vertigo Symptom Reduction

| Study/Analysis | Study Design | Comparison Group(s) | Key Finding on Vertigo Symptom Reduction | Citation |

| BEMED Trial | Randomized, Double-Blind, Placebo-Controlled | Placebo, Low-dose Betahistine, High-dose Betahistine | No significant difference in the incidence of vertigo attacks between betahistine and placebo groups. bmj.com | bmj.com, |

| Oosterveld et al. | Double-Blind, Placebo-Controlled, Cross-over | Placebo | Significant reduction in the incidence and severity of dizziness during betahistine treatment. nih.gov | nih.gov |

| Mira et al. | Not specified | Placebo | Significant reduction in the frequency of vertigo attacks from the end of the first month of treatment onwards. nih.gov | nih.gov |

| VIRTUOSO Study | Prospective, Non-comparative, Observational | Baseline | Significant decrease in monthly vertigo attack frequency during and after treatment. plos.org | plos.org |

| Albera et al. | Double-Blind, Randomized, Multicenter | Flunarizine | Betahistine was significantly more effective than flunarizine in improving the Dizziness Handicap Inventory (DHI) score. nih.gov | nih.gov |

| Cochrane Review | Systematic Review of RCTs | Placebo | Insufficient evidence to determine if betahistine has an effect on vertigo symptoms due to low-quality studies. bmj.com | bmj.com |

| Meta-analysis (Della Pepa et al.) | Meta-analysis of RCTs | Placebo | Confirmed the therapeutic benefit of betahistine versus placebo in vertiginous syndromes. ijbcp.com | ijbcp.com |

Vestibular Function Improvement

Clinical research indicates that betahistine dihydrochloride plays a role in improving vestibular function, primarily by reducing the frequency and severity of vertigo attacks and facilitating central vestibular compensation. msjonline.orgnih.gov The compound is thought to act by rebalancing the neural activity between the vestibular nuclei of the healthy and lesioned sides. thieme-connect.com

One of the key mechanisms contributing to vestibular improvement is the drug's ability to accelerate vestibular recovery following an insult. Studies in animal models after unilateral neurectomy have shown that betahistine promotes and facilitates central vestibular compensation. kentpharma.co.ukmedicines.org.uk This effect is believed to be mediated through its antagonism of H3 receptors, which leads to an up-regulation of histamine (B1213489) turnover and release. kentpharma.co.ukmedicines.org.uk In human subjects who underwent a unilateral vestibular neurectomy, treatment with betahistine was observed to reduce the recovery time. thieme-connect.commedicines.org.uk

Betahistine has also been found to have a dose-dependent inhibitory effect on the spike generation of neurons in the lateral and medial vestibular nuclei, which are central to processing balance information. kentpharma.co.uknih.gov Furthermore, its action as a weak H1 receptor agonist is proposed to improve microcirculation in the inner ear, which may contribute to its therapeutic effects. kentpharma.co.ukdrugbank.compatsnap.com

A study involving patients who underwent a curative unilateral vestibular neurectomy for Menière's disease provides some clinical evidence. In a small, observational, placebo-controlled trial, patients treated with betahistine dihydrochloride reported achieving stability at 5 weeks post-operation, compared to 9 weeks for the placebo group. thieme-connect.com In a larger study, betahistine was effective in reducing vertigo-associated symptoms, with significant improvements noted for nausea, vomiting, and faintness. nih.gov

The VIRTUOSO study, a prospective observational program, assessed the effectiveness of a 48 mg/day dose of betahistine in patients with vestibular vertigo in a routine clinical setting. The findings suggested that this therapeutic regimen is effective for treating vertigo. nih.gov Similarly, another study on treatment-naive patients with acute peripheral vertigo found that a 48 mg daily dose was effective, with a significant reduction in vertigo severity scores evident from day 3 through day 21 of treatment. ijorl.comijorl.com

Tinnitus and Hearing Loss Alterations

The effect of betahistine dihydrochloride on tinnitus and hearing loss, symptoms frequently associated with Menière's disease, has been investigated in several clinical studies, though the evidence remains largely inconclusive. The primary goal of treatment is often to reduce vertigo attacks, with secondary aims of alleviating tinnitus and preventing the progression of hearing impairment. bmj.comkarger.com

A comprehensive Cochrane systematic review, which analyzed data from multiple randomized controlled trials, found insufficient evidence to demonstrate a definitive effect of betahistine on hearing loss or tinnitus when compared to placebo. bmj.comkarger.comuniversiteitleiden.nl The review noted that for these secondary outcomes, the certainty of the evidence was low to very low. karger.comuniversiteitleiden.nl

Similarly, the BEMED trial, a large, long-term, randomized, placebo-controlled study, evaluated the effects of both low-dose and high-dose betahistine. The results showed no significant difference between the betahistine groups and the placebo group concerning changes in audiological function, which includes hearing loss and tinnitus. bmj.comnih.gov Another study also reported that no differences in hearing loss or tinnitus were found between betahistine and placebo groups. universiteitleiden.nl

While some clinicians believe betahistine may help stabilize or improve hearing outcomes, particularly at low and medium frequencies in the long term for certain patient subsets, high-quality evidence from robust clinical trials to support this is lacking. hdrx.com Most rigorous studies have not been able to distinguish the effect of betahistine on tinnitus and hearing loss from that of a placebo. bmj.comuniversiteitleiden.nl

Health-Related Quality of Life Assessments

The impact of vestibular disorders on a patient's daily life is significant, and a key objective of treatment is to improve health-related quality of life (HRQoL). drugbank.com Clinical studies on betahistine dihydrochloride have utilized validated self-assessment inventories to quantify its effect on patient well-being.

The Dizziness Handicap Inventory (DHI) is a widely used 25-item questionnaire designed to evaluate the self-perceived handicapping effects of dizziness across functional, emotional, and physical domains. ijorl.com In a multicenter, randomized, double-blind study comparing betahistine (48 mg daily) with flunarizine (10 mg daily) over 8 weeks, both treatments significantly decreased the total DHI score. However, after 8 weeks, the reduction was significantly greater in the betahistine group, particularly for the total score and the physical subscore. nih.gov

Another large observational study (the OSVaLD study) involving patients with recurrent peripheral vestibular vertigo investigated the effects of betahistine 48 mg/day. The results showed a substantial improvement in the total DHI score by an average of 41 points on a 100-point scale. nih.gov Significant improvements were recorded across all three DHI domains (physical, emotional, and functional). nih.gov The study also utilized the SF-36v2, a general health status survey, and found significant improvements in both the physical and mental component summaries. nih.gov

The table below summarizes findings from a comparative study on DHI score improvements.

| DHI Score Type | Betahistine Group (Mean Score) | Flunarizine Group (Mean Score) | Significance (p-value) |

|---|---|---|---|

| Total DHI Score (at 8 weeks) | Lower Score (Greater Improvement) | Higher Score (Less Improvement) | p < 0.05 |

| Physical Subscore (at 8 weeks) | Lower Score (Greater Improvement) | Higher Score (Less Improvement) | p < 0.05 |

| Functional Subscore (at 8 weeks) | No Significant Difference | No Significant Difference | N/A |

| Emotional Subscore (at 8 weeks) | No Significant Difference | No Significant Difference | N/A |

Data derived from a double-blind, randomized, multicenter study comparing betahistine and flunarizine. nih.gov

Cognitive Function Parameters

The direct effects of betahistine dihydrochloride on cognitive function parameters have not been a primary focus of extensive clinical research. However, its pharmacological profile suggests potential indirect influences. Unlike many other anti-vertigo drugs, particularly older antihistamines, betahistine is not a central nervous system depressant and does not typically cause sedation. thieme-connect.com

Research indicates that betahistine may have excitatory effects on neuronal activity in cortical and subcortical structures through its interaction with the histaminergic system. ijbcp.comnih.gov The histaminergic system, particularly projections from the tuberomammillary nuclei, plays a role in regulating arousal and wakefulness. By acting as an H3 receptor antagonist, betahistine increases histamine turnover and release in the brain, which could theoretically enhance alertness and facilitate sensorimotor activity, factors that are important for cognitive processes and functional recovery. kentpharma.co.uknih.gov

However, dedicated clinical trials designed to measure specific cognitive domains such as attention, memory, or executive function following betahistine administration are scarce. The available data primarily focus on its lack of sedative properties as a favorable characteristic compared to other vestibular suppressants. nih.gov

Pharmacokinetic and Pharmacodynamic Correlations in Human Studies

The correlation between the pharmacokinetics (the body's effect on the drug) and pharmacodynamics (the drug's effect on the body) of betahistine dihydrochloride is complex. Betahistine is a histamine analogue that acts as a weak H1 receptor agonist and a potent H3 receptor antagonist. patsnap.comnih.govmdpi.com Its therapeutic effects are believed to stem from these interactions, which can enhance microcirculation in the inner ear and modulate neurotransmission in the central vestibular system. nih.govijbcp.com

Metabolite Profiling (e.g., 2-Pyridylacetic Acid) as a Surrogate Marker

Human studies on betahistine dihydrochloride face a significant challenge: the parent drug undergoes extensive and rapid first-pass metabolism, primarily in the liver. ijbcp.commdpi.com Consequently, plasma concentrations of betahistine itself are extremely low, often below the limit of detection. hres.cawhite-medicine.comcentaurpharma.com

To overcome this, pharmacokinetic analyses consistently rely on measuring its main, pharmacologically inactive metabolite, 2-pyridylacetic acid (2-PAA). medicines.org.ukmdpi.comhres.cawhite-medicine.com 2-PAA is considered a valid surrogate marker for quantifying the systemic exposure to betahistine. mdpi.com After oral administration, betahistine is almost completely absorbed and converted to 2-PAA. hres.cacentaurpharma.com This metabolite is then readily excreted in the urine, with about 85% of the original dose recovered in urine within 24 hours, indicating near-complete absorption and excretion. medicines.org.ukhres.cahres.ca

Pharmacokinetic studies based on 2-PAA measurements have established a consistent profile. The plasma concentration of 2-PAA typically reaches its maximum (Cmax) approximately one hour after oral intake. mdpi.comhres.cahpra.ie The half-life (T½) of 2-PAA is consistently reported to be around 3.5 hours. hres.cahres.cahpra.ie

The table below presents typical pharmacokinetic parameters for 2-pyridylacetic acid (2-PAA) following oral administration of betahistine dihydrochloride.

| Pharmacokinetic Parameter | Value | Description |

|---|---|---|

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | The time taken to reach the maximum concentration of 2-PAA in the blood plasma. mdpi.comhpra.ie |

| T½ (Elimination Half-life) | ~3.5 hours | The time required for the plasma concentration of 2-PAA to reduce by half. mdpi.comhres.cahres.ca |

| Metabolism | Rapid and almost complete | Betahistine is converted to its primary metabolite, 2-PAA. medicines.org.ukhres.ca |

| Excretion | ~85% of dose recovered in urine as 2-PAA | Indicates high bioavailability and renal clearance of the metabolite. hres.cahpra.ie |

| Plasma Protein Binding | < 5% | A very low percentage of betahistine is bound to proteins in the blood. medicines.org.ukhres.cahpra.ie |

Dose-Response Relationships and Therapeutic Range

The relationship between the dose of betahistine dihydrochloride and its clinical efficacy is a subject of ongoing investigation and some debate. The therapeutic dose range commonly used in clinical practice is between 24 mg and 48 mg per day, administered in divided doses. mdpi.comhres.ca

Several studies and clinical experiences have suggested that higher doses of betahistine may be more effective. An open-label trial comparing a low-dose regimen with a higher dose (48 mg three times daily) indicated that the higher dose was superior in reducing vertigo attacks over a 12-month period. bmj.comijbcp.com This has led to the hypothesis that a clear dose-effect relationship exists for the dihydrochloride form of betahistine. ijbcp.com

However, the BEMED trial, a large, multicenter, double-blind, randomized, and placebo-controlled dose-defining study, challenged this assumption. This trial compared a low dose of betahistine (24 mg twice daily), a high dose (48 mg three times daily), and a placebo over a nine-month period. bmj.comnih.gov The primary outcome, the number of vertigo attacks per month, did not differ significantly among the three groups. bmj.comnih.gov The study concluded that the effects of both low- and high-dose betahistine could not be distinguished from the effect of a placebo. bmj.com

This suggests that the pharmacokinetics of betahistine are linear within the therapeutic range of 8 to 48 mg, meaning that an increase in dose leads to a proportional increase in systemic exposure (as measured by 2-PAA). mdpi.comhres.cahpra.ie However, this linear pharmacokinetic profile does not appear to translate into a linear dose-response relationship for clinical efficacy in all study settings.

The table below outlines the design of the BEMED dose-finding trial.

| Trial Aspect | Description |

|---|---|

| Study Design | Multicenter, double-blind, randomized, placebo-controlled, three-arm parallel group trial. bmj.comnih.gov |

| Treatment Arms | 1. Placebo 2. Low-Dose Betahistine (2 x 24 mg/day) 3. High-Dose Betahistine (3 x 48 mg/day). bmj.comnih.gov |

| Treatment Duration | 9 months. bmj.comisrctn.com |

| Primary Outcome | Number of vertigo attacks per 30 days during the final 3 months of treatment. nih.govisrctn.com |

| Key Finding | No statistically significant difference in the incidence of vertigo attacks between the placebo, low-dose, and high-dose groups. bmj.comnih.gov |

Investigational Therapeutic Applications

Betahistine dihydrochloride has been the subject of clinical research for various conditions beyond its established use in Ménière's disease. These investigations explore its potential therapeutic benefits in several areas, leveraging its unique mechanism of action as a histamine H1 receptor agonist and H3 receptor antagonist.

The exploration of betahistine dihydrochloride as a treatment for major depression with atypical features is rooted in the compound's interaction with the central nervous system's histaminergic pathways. Atypical depression is a subtype characterized by mood reactivity, significant weight gain or increase in appetite, hypersomnia, leaden paralysis, and interpersonal rejection sensitivity. Research suggests that a deficit in histamine function may contribute to the hypoactivity of the hypothalamic-pituitary-adrenal (HPA) axis, a feature sometimes associated with atypical depression. google.com

A pilot study was designed to investigate the potential of betahistine dihydrochloride in addressing the symptoms of atypical depression. clinicaltrials.euveeva.com The primary objective of this study was to determine a well-tolerated and potentially effective dosage. veeva.com The study protocol involved initiating treatment and escalating the dose to observe patient response and tolerability. veeva.com The rationale for this investigation includes the hypothesis that by increasing histamine activity in the brain, betahistine could offer therapeutic benefits for the specific symptoms of atypical depression, such as fatigue, hypersomnia, and increased appetite. google.com

One clinical trial investigated betahistine dihydrochloride for major depression with atypical features, aiming to establish a tolerable and effective dose. clinicaltrials.eu The study design involved a dose-titration schedule, starting at 50 mg and potentially increasing to 300 mg daily over a period of three weeks. clinicaltrials.eu

Table 1: Clinical Trial Design for Betahistine Dihydrochloride in Atypical Depression

| Study Phase | Condition | Key Objectives |

|---|

The role of central histaminergic pathways in regulating appetite and energy expenditure has prompted research into betahistine dihydrochloride as a potential therapy for obesity and weight management. nih.gov The compound's antagonist activity at the histamine H3 receptor is thought to increase the synthesis and release of histamine, which in turn can act on H1 receptors to suppress food intake. nih.govresearchgate.net

Several clinical trials have been conducted to evaluate the effects of betahistine on body weight and related metabolic parameters in obese individuals. clinicaltrials.euijbcp.com One randomized, placebo-controlled trial involving 72 obese subjects investigated the effects of 144 mg/day of betahistine over twelve weeks. ijbcp.comresearchgate.net The findings from this study indicated improvements in glycemic control, insulin (B600854) resistance, and beta-cell function compared to the placebo group. ijbcp.comresearchgate.net

Another randomized, double-blind, placebo-controlled, dose-ranging study examined the acute effects of betahistine on food intake and appetite in 76 women with class I or II obesity. nih.govresearchgate.net Participants received either a placebo or betahistine at doses of 48 mg, 96 mg, or 144 mg per day. nih.govresearchgate.net The results of this acute study, however, did not show a significant effect on food intake or appetite at the tested doses. nih.govresearchgate.net

Table 2: Clinical Research Findings for Betahistine Dihydrochloride in Obesity and Weight Management

| Study Focus | Participant Group | Key Findings |

|---|---|---|

| Glycemic Control and Pancreatic Function | 72 obese subjects of both sexes | Administration of 144 mg/day of betahistine for twelve weeks resulted in improved fasting blood glucose, glycosylated hemoglobin, insulin resistance, and beta-cell function. ijbcp.comresearchgate.net |

Betahistine dihydrochloride's potential to improve gait and balance in disorders not related to Ménière's disease is an area of active investigation. This is often linked to its ability to enhance cerebral blood flow and facilitate central vestibular compensation. nih.govmedsafe.govt.nz Vestibular compensation is the process by which the brain adapts to and recovers from a loss of vestibular input, which is crucial for maintaining balance. e-rvs.org

A meta-analysis of seven clinical studies, encompassing 367 patients with vertiginous syndromes not associated with Ménière's disease, such as benign paroxysmal positional vertigo and vertigo secondary to vertebrobasilar insufficiency, confirmed the therapeutic benefit of betahistine over placebo. nih.gov The analysis highlighted that parameters like the number and duration of vertigo episodes improved with betahistine treatment. nih.gov

In a study comparing various drug therapies for peripheral vestibular disorders other than Ménière's disease, betahistine was found to be as effective as cinnarizine and clonazepam in improving symptoms after 120 days of treatment. Another study focusing on patients with vertigo of peripheral vestibular origin demonstrated that treatment with betahistine was associated with significant improvements in the Dizziness Handicap Index (DHI), a measure of the impact of dizziness on quality of life. tinnitusjournal.comdovepress.com

Table 3: Clinical Research Findings for Betahistine Dihydrochloride in Non-Ménière's Gait and Balance Disorders

| Study Type | Condition | Key Findings |

|---|---|---|

| Meta-analysis | Vertiginous syndromes not related to Ménière's disease | Confirmed therapeutic benefit of betahistine versus placebo in improving vertigo symptoms. nih.gov |

| Comparative Study | Peripheral vestibular disorders (non-Ménière's) | Betahistine was as effective as cinnarizine and clonazepam in providing symptom relief. |

One of the primary proposed mechanisms of action for betahistine dihydrochloride is its ability to enhance cerebral blood flow. clinicaltrials.eumedsafe.govt.nz This effect is thought to be mediated through its agonist activity at H1 receptors, leading to vasodilation, and its antagonist activity at H3 receptors, which increases the release of histamine and other neurotransmitters that can influence microcirculation. medsafe.govt.nznih.gov This potential to improve blood flow in the brain has led to its investigation for various neurological symptoms.

Studies in humans have demonstrated that orally administered betahistine can increase cerebral blood flow. ahajournals.org Research has also shown that betahistine can improve blood circulation in the inner ear, which is relevant for vestibular symptoms. medsafe.govt.nz A clinical study was designed to specifically explore the effect of betahistine on cerebral blood flow using dynamic contrast-enhanced MRI in a patient population with MRI evidence of cerebrovascular compromise and at risk of falling. clinicaltrials.eu The aim was to measure whether changes in cerebral blood flow correlate with improvements in gait and cognitive function. clinicaltrials.eu

In patients with vertebrobasilar insufficiency, a condition characterized by reduced blood flow to the back of the brain, betahistine hydrochloride has been shown to effectively improve arterial hemodynamics and cerebral blood flow perfusion, leading to an enhancement of clinical efficacy. nih.gov

Table 4: Research Findings on Cerebral Blood Flow Enhancement with Betahistine Dihydrochloride

| Research Focus | Methodology | Key Findings |

|---|---|---|

| Effect on Cerebral Blood Flow | Oral administration in patients with cerebrovascular disease | 63% of the measured brain regions showed significant increases in blood flow after betahistine administration. ahajournals.org |

| Improvement of Arterial Hemodynamics | Treatment of patients with vertebrobasilar insufficiency | Betahistine effectively improved hemodynamics and cerebral blood flow perfusion. nih.gov |

Drug Interactions and Concomitant Therapies with Betahistine Dihydrochloride

Pharmacodynamic Interactions

Pharmacodynamic interactions involve the effects of one drug on the mechanism of action of another. For betahistine (B147258) dihydrochloride (B599025), these interactions primarily concern its relationship with the histaminergic and adrenergic systems.

Interactions with Antihistamines

Betahistine acts as a partial agonist at histamine (B1213489) H1 receptors and a potent antagonist at histamine H3 receptors. geneesmiddeleninformatiebank.nlkentpharma.co.ukmedicines.org.ukdhgpharma.com.vn This dual action is central to its therapeutic effects. Antihistamines, which block H1 receptors, can theoretically antagonize the effects of betahistine. geneesmiddeleninformatiebank.nlkentpharma.co.uk Concurrent use of betahistine with antihistamines may, in theory, diminish the efficacy of both drugs. kentpharma.co.ukhres.camedicines.org.uk Therefore, caution is advised when co-administering these agents. geneesmiddeleninformatiebank.nlmedsafe.govt.nzhres.ca Although a theoretical antagonism exists, there have been no definitive reports of hazardous interactions in clinical practice. medicines.org.ukhpra.ie

Effects on Adrenergic System

Research in animal models has investigated the influence of the adrenergic system on the effects of betahistine. Studies in guinea pigs suggest that blocking α2-adrenergic receptors can suppress the typical changes in cochlear blood flow mediated by betahistine. researchgate.net This indicates a potential interplay between the histaminergic effects of betahistine and the adrenergic system in regulating inner ear microcirculation.

Pharmacokinetic Interactions

Pharmacokinetic interactions involve the effects of one drug on the absorption, distribution, metabolism, and excretion of another. For betahistine, the most significant interactions are related to its metabolism.

Monoamine Oxidase (MAO) Inhibitors (e.g., Selegiline)

Betahistine is extensively metabolized by monoamine oxidase (MAO) enzymes, primarily MAO-A and MAO-B, into its main inactive metabolite, 2-pyridylacetic acid (2-PAA). shijiebiaopin.netnih.govfrontiersin.org Drugs that inhibit MAO, such as the MAO-B inhibitor selegiline (B1681611), can significantly increase the systemic exposure to betahistine by reducing its first-pass metabolism. geneesmiddeleninformatiebank.nlkentpharma.co.ukmedicines.org.ukfda.gov.ph

In vitro data consistently indicate that MAO inhibitors can inhibit the metabolism of betahistine. geneesmiddeleninformatiebank.nlkentpharma.co.ukmedicines.org.ukdhgpharma.com.vnhpra.ieshijiebiaopin.netfda.gov.phtmda.go.tz A clinical phase 1 trial demonstrated that co-administration of selegiline with betahistine increased the bioavailability of betahistine by a factor of approximately 80 to 100, without raising safety concerns. nih.gov This finding suggests that a combination therapy could be a strategy to enhance the therapeutic efficacy of betahistine, particularly as some studies have questioned its effectiveness at standard dosages due to its rapid metabolism. nih.govfrontiersin.org Caution is still recommended when using betahistine and MAO inhibitors concomitantly. geneesmiddeleninformatiebank.nlkentpharma.co.ukmedicines.org.ukhres.camedsafe.govt.nzhres.cahpra.ieshijiebiaopin.netfda.gov.phtmda.go.tz

Cytochrome P450 Enzyme System

In vitro studies have shown that betahistine is not expected to inhibit cytochrome P450 enzymes in vivo. geneesmiddeleninformatiebank.nlkentpharma.co.ukdhgpharma.com.vnhres.cahres.cahpra.ieshijiebiaopin.netfda.gov.phtmda.go.tz This suggests that betahistine has a low potential for pharmacokinetic interactions with drugs that are metabolized by the CYP450 system.

Combination Therapies and Adjunctive Treatment Modalities

Betahistine dihydrochloride is often used as part of a broader treatment plan for vestibular disorders, which may include other medications and therapeutic approaches.

Studies have explored the efficacy of betahistine in combination with other drugs. For instance, a study on Ménière's disease patients showed a reduction in tinnitus with both betahistine dimesylate and a combination of cinnarizine (B98889) and dimenhydrinate (B1670652), with no significant difference between the two treatments. nih.gov Another study reported that betahistine mesylate combined with a B complex vitamin and diazepam significantly reduced tinnitus. nih.gov

In a study comparing various medications for peripheral vestibular disorders, betahistine was found to be the most effective for patients with Ménière's disease. For other peripheral vestibular disorders, betahistine was as effective as cinnarizine and clonazepam. The combination of pentoxifylline (B538998) and betahistine has also been explored in a case study for treating canine idiopathic vestibular syndrome, with positive results. biochemjournal.com

Furthermore, betahistine is often used alongside vestibular rehabilitation exercises. nih.gov Research has shown that betahistine can accelerate vestibular recovery after unilateral neurectomy in animal models, an effect mediated by H3 receptor antagonism. medicines.org.ukdhgpharma.com.vnshijiebiaopin.netfda.gov.ph In human subjects, treatment with betahistine has also been shown to reduce recovery time after vestibular neurectomy. medicines.org.ukdhgpharma.com.vnshijiebiaopin.netfda.gov.ph

Table of Potential Drug Interactions with Betahistine Dihydrochloride

| Interacting Drug Class/Drug | Potential Effect | Clinical Recommendation |

|---|---|---|

| Antihistamines | Theoretically may lower the effect of both betahistine and the antihistamine. kentpharma.co.ukhres.camedicines.org.uk | Caution is recommended. geneesmiddeleninformatiebank.nlmedsafe.govt.nzhres.ca |

| Monoamine Oxidase (MAO) Inhibitors (e.g., Selegiline) | May increase the bioavailability of betahistine. geneesmiddeleninformatiebank.nlkentpharma.co.ukmedicines.org.ukhres.canih.govfda.gov.ph | Caution is recommended when using concomitantly. geneesmiddeleninformatiebank.nlkentpharma.co.ukmedicines.org.ukhres.camedsafe.govt.nzhres.cahpra.ieshijiebiaopin.netfda.gov.phtmda.go.tz |

Nimodipine (B1678889) Co-administration

The combination of betahistine dihydrochloride and nimodipine has been investigated, particularly in the long-term management of Ménière's disease. A retrospective study analyzing 10 years of patient data offers significant insights into this concomitant therapy. unimore.itnih.gov

In this study, 113 patient records were analyzed. One group of 53 patients received betahistine dihydrochloride monotherapy, while a second group of 60 patients received betahistine dihydrochloride in combination with nimodipine for six months. unimore.itnih.gov The results indicated that while betahistine monotherapy led to a moderate reduction in the impact of vertigo on quality of life, the combination therapy with nimodipine achieved a more pronounced and significant effect. unimore.itnih.govijbcp.com

Specifically, the group receiving both drugs experienced better control of vertigo, with a notable reduction in the frequency of attacks. unimore.itnih.gov Furthermore, both treatment protocols resulted in a significant improvement in static postural control. However, the combination therapy demonstrated a larger effect on reducing body sway. unimore.itnih.gov

A key finding was the effect on associated symptoms. The betahistine and nimodipine combination was associated with a significant reduction in tinnitus annoyance and an improvement in hearing loss, effects that were not observed in the group treated with betahistine alone. unimore.itnih.gov This suggests that nimodipine may be a valuable add-on therapy to betahistine for managing the multifaceted symptoms of Ménière's disease. unimore.itnih.govijbcp.com

Table 1: Comparison of Betahistine Monotherapy vs. Combination Therapy with Nimodipine

| Outcome Measure | Betahistine Monotherapy (n=53) | Betahistine + Nimodipine (n=60) |

|---|---|---|

| Vertigo Impact on Quality of Life | Moderate Reduction | Significant Reduction unimore.itnih.gov |

| Vertigo Attack Frequency | Reduction | Greater Reduction unimore.itnih.gov |

| Static Postural Control | Significant Improvement | Larger Improvement unimore.itnih.gov |

| Tinnitus Annoyance | No Beneficial Effect unimore.itnih.gov | Significant Reduction unimore.itnih.gov |

| Hearing Loss | No Beneficial Effect unimore.itnih.gov | Significant Improvement unimore.itnih.gov |

Data sourced from a 10-year retrospective study. unimore.itnih.gov

Canalith Repositioning Maneuvers

The use of betahistine dihydrochloride as an adjunct to canalith repositioning maneuvers (CRMs), such as the Epley maneuver, for the treatment of benign paroxysmal positional vertigo (BPPV) has been a subject of multiple studies. The primary goal of this combination is to improve symptom resolution and quality of life.

Research has also explored the effect of this combined therapy on postural stability after a successful CRM. One study evaluated patients who had undergone the Epley maneuver and divided them based on the duration of their BPPV symptoms (less than or more than 60 days). tinnitusjournal.com The findings indicated that for patients with a shorter duration of symptoms, treatment with betahistine dihydrochloride following the maneuver was effective, and their postural stability normalized within ten days. tinnitusjournal.com Conversely, for patients with a longer history of BPPV, the addition of betahistine did not show a significant effect on postural stability. tinnitusjournal.com This suggests that betahistine may accelerate the recovery of the vestibular system, particularly in patients with a more recent onset of BPPV. tinnitusjournal.com

A meta-analysis of seven studies reported that betahistine showed beneficial effects compared to a placebo. In a comparative study, patients treated with the Epley maneuver plus betahistine had a better response than those treated with either the Epley maneuver alone or betahistine alone. Despite these positive findings, a recent systematic review and meta-analysis of eight randomized controlled trials concluded that after one week of treatment, there was no clinically significant difference in DHI or VAS scores between patients receiving the Epley maneuver with betahistine and those receiving the maneuver alone. mednexus.org This review highlighted the need for clinical trials with longer follow-up periods to fully determine the efficacy of the combined treatment. mednexus.org

Table 2: Efficacy of Betahistine as Add-on Therapy to Canalith Repositioning Maneuvers

| Study Type | Key Findings |

|---|---|

| Randomized Controlled Trial | Better symptom improvement with combined therapy (VAS and DHI scores); no effect on overall CRM success rate. |

| Comparative Study | Epley maneuver + betahistine (78.7% effectiveness) was more effective than Epley maneuver alone (61.7%). pjmhsonline.com |

| Postural Stability Study | Beneficial effect on postural stability in patients with BPPV duration <60 days; not effective for duration >60 days. tinnitusjournal.com |

| Systematic Review & Meta-Analysis | No clinically significant difference in DHI or VAS scores at 1 week; longer follow-up needed. mednexus.org |

Multidrug Regimens for Tinnitus